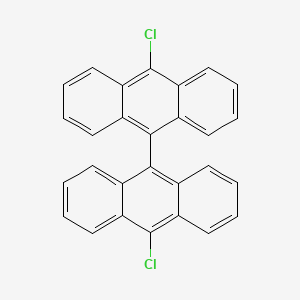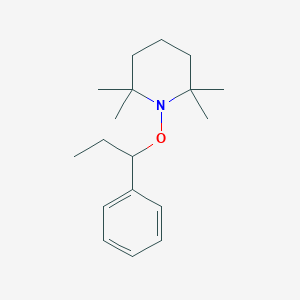![molecular formula C9H6N4O B14265458 4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro- CAS No. 132474-73-8](/img/structure/B14265458.png)
4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is known for its unique structure, which combines the triazine and indole moieties, making it a valuable scaffold for the development of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro- typically involves the condensation of indoline-2,3-diones with thiosemicarbazide in water at elevated temperatures. This reaction yields intermediates that are further hydrazinated with hydrazine monohydrate to produce the desired compound . Another method involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazine or indole rings.
Substitution: Substitution reactions, particularly at the nitrogen atoms, are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various substituted triazino-indole derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.
Wissenschaftliche Forschungsanwendungen
4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro- has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in studies related to DNA binding and interactions.
Industry: The compound’s derivatives are explored for their antimicrobial and antiviral properties.
Wirkmechanismus
The mechanism of action of 4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro- involves its interaction with molecular targets such as DNA and iron ions. The compound can bind to DNA, causing conformational changes that inhibit replication and transcription. Additionally, its iron-chelating properties disrupt cellular iron homeostasis, leading to apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5H-1,2,4-Triazino[5,6-b]indole: Known for its anticancer and antimicrobial activities.
1,2,4-Triazino[5,6-b]indol-3-ylimino methyl naphthalene-2-ol: Exhibits strong DNA binding and potential therapeutic applications.
tert-Butyl-substituted 1,2,4-Triazino[5,6-b]indole: Shows enhanced biological activity due to increased lipophilicity.
Uniqueness
4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro- stands out due to its unique combination of triazine and indole rings, which provides a versatile scaffold for the development of various biologically active compounds. Its ability to chelate iron and interact with DNA makes it particularly valuable in medicinal chemistry .
Eigenschaften
| 132474-73-8 | |
Molekularformel |
C9H6N4O |
Molekulargewicht |
186.17 g/mol |
IUPAC-Name |
3,5-dihydrotriazino[5,4-b]indol-4-one |
InChI |
InChI=1S/C9H6N4O/c14-9-8-7(11-13-12-9)5-3-1-2-4-6(5)10-8/h1-4,10H,(H,11,12,14) |
InChI-Schlüssel |
RWUGYYZBDAGWQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)NN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione](/img/structure/B14265432.png)


![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-bis(1,1-dimethylethyl)-](/img/structure/B14265462.png)
